molecular formula C20H28O2 B1251261 Barbatusol

Barbatusol

Cat. No. B1251261
M. Wt: 300.4 g/mol
InChI Key: ZSBGZCORDLYKJB-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbatusol is a natural product found in Salvia przewalskii, Plectranthus, and Plectranthus barbatus with data available.

Scientific Research Applications

Ethnopharmacological and Phytochemical Applications of Barbatusol

Ethnopharmacology and Traditional Applications Scutellaria barbata D. Don, known for its traditional uses in Chinese and Korean medicine, is recognized for its heat-clearing and detoxifying properties in the Traditional Chinese Medicine system. This herb, commonly known as Ban Zhi Lian in China and Banjiryun in Korea, has been traditionally prescribed for its anti-inflammatory and hepatoprotective activities, as well as for its antimicrobial functions attributed to its neo-clerodane diterpenoids and flavones components (Wang et al., 2020).

Phytochemical Properties and Pharmacological Activities Over 203 compounds have been isolated and identified from Scutellaria barbata, with neo-clerodane diterpenoids and flavonoids being the main compounds. These components exhibit a range of pharmacological activities, including anti-inflammatory, anti-microbial, and antitumor effects. In particular, neo-clerodanes have demonstrated cytotoxic effects against various cancer cell types in vitro. Flavonoids such as wogonin, baicalein, apigenin, naringenin, and scutellarin play a crucial role in the quality control of this herb (Wang et al., 2020).

properties

Product Name

Barbatusol

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(11S)-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7-tetraene-4,5-diol

InChI

InChI=1S/C20H28O2/c1-12(2)15-10-13-7-8-17-14(6-5-9-20(17,3)4)11-16(13)19(22)18(15)21/h6,10,12,17,21-22H,5,7-9,11H2,1-4H3/t17-/m1/s1

InChI Key

ZSBGZCORDLYKJB-QGZVFWFLSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2CC3=CCCC([C@@H]3CCC2=C1)(C)C)O)O

Canonical SMILES

CC(C)C1=C(C(=C2CC3=CCCC(C3CCC2=C1)(C)C)O)O

synonyms

barbatusol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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